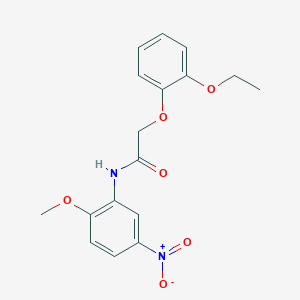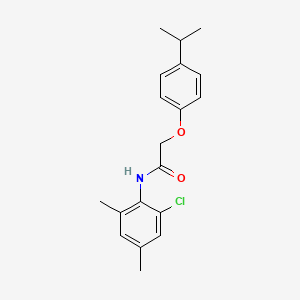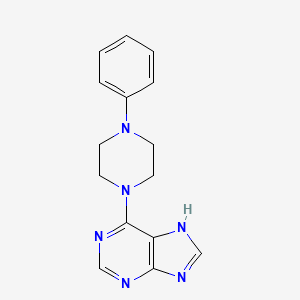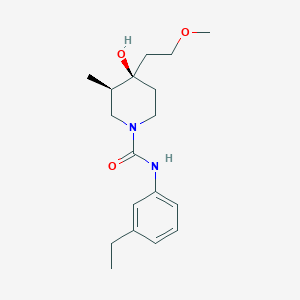![molecular formula C18H13FN6O B5662149 N-(4-fluorophenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5662149.png)
N-(4-fluorophenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazolopyrimidines, including structures similar to N-(4-Fluorophenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, involves various chemical reactions that lead to the formation of the desired compound. For instance, Kelley et al. (1995) describe the synthesis of analogues containing isosteric replacements, focusing on anticonvulsant activity but highlighting the synthesis approach that can be adapted for our compound of interest (Kelley et al., 1995). Another synthesis approach is reported by Massari et al. (2017), who developed efficient one-step procedures for synthesizing triazolopyrimidines, underscoring the versatility of synthetic methods available for these compounds (Massari et al., 2017).
Molecular Structure Analysis
The molecular structure of triazolopyrimidines, including N-(4-Fluorophenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, is characterized by the presence of multiple rings that confer unique chemical properties. Castillo et al. (2018) discuss the synthesis and use of similar compounds as intermediates for functional fluorophores, emphasizing the structural aspects that contribute to their functionality (Castillo et al., 2018).
Chemical Reactions and Properties
Triazolopyrimidines participate in various chemical reactions due to their reactive functional groups. Zheng et al. (2014) describe a metal-free synthesis approach through oxidative N-N bond formation, illustrating the chemical reactivity of the triazolopyrimidine core (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of N-(4-Fluorophenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, such as solubility, melting point, and crystalline structure, are crucial for its application in different domains. The synthesis and characterization of related compounds, as described by Lahmidi et al. (2019), provide insights into the factors influencing these properties (Lahmidi et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the potential applications of N-(4-Fluorophenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. The work by Gomha et al. (2017) on synthesizing and evaluating the antitumor activities of similar compounds sheds light on the chemical behavior of triazolopyrimidines (Gomha et al., 2017).
properties
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O/c1-11-15(17(26)22-14-6-4-13(19)5-7-14)10-25-18(21-11)23-16(24-25)12-3-2-8-20-9-12/h2-10H,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMDJBDXZAXFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C=C1C(=O)NC3=CC=C(C=C3)F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5662074.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5662083.png)


![ethyl (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5662104.png)

![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]-3-pyrrolidinyl}-1,1-cyclopropanedicarboxamide dihydrochloride](/img/structure/B5662131.png)
![N-cyclopentyl-3-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzamide](/img/structure/B5662139.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5662151.png)
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5662157.png)
![4-[(2,4-dichlorophenoxy)acetyl]-2-methyl-1,4-oxazepane](/img/structure/B5662177.png)
![3,5-dichloro-N-[(3-ethyl-5-isoxazolyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5662179.png)